Isothiazol-4-amine hydrochloride

説明

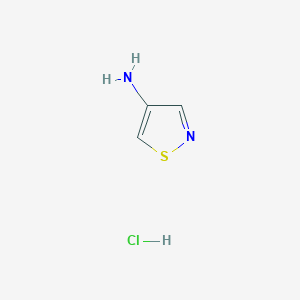

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

1,2-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDCYJWMJZADPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696349 | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-29-3 | |

| Record name | 4-Isothiazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Strategies for Isothiazole (B42339) Ring Formation

The construction of the isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a pivotal step in the synthesis of Isothiazol-4-amine (B1592777) hydrochloride. Modern organic synthesis has yielded a variety of sophisticated methods for forming this key structural motif.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and efficient strategy for the formation of the isothiazole ring system. These reactions typically involve the formation of a key bond between sulfur and nitrogen or carbon and sulfur within a suitably functionalized acyclic precursor.

A notable example involves the trifluoroacetic acid (TFA)-promoted intramolecular cyclization of N-propargylsulfinylamides. nih.govresearchgate.netrsc.org This method allows for the rapid assembly of polysubstituted isothiazoles from readily available starting materials. The reaction is believed to proceed through an electrophilic cyclization onto the carbon-carbon triple bond, followed by aromatization. researchgate.net The process is operationally simple and demonstrates good tolerance for various functional groups, affording the isothiazole products in moderate to good yields. researchgate.netrsc.org

Another approach involves the novel intramolecular cyclization of an o-alkylthionitrosoarene, which leads to the formation of a 3,3a-dihydro-2,1-benzisothiazole derivative. nih.gov Furthermore, the intramolecular condensation of an activated methylene (B1212753) group with a cyano group has been employed in the synthesis of isothiazole rings that serve as precursors for VEGFR1 and VEGFR2 inhibitors. tcichemicals.com

| Starting Material | Reagents/Conditions | Product Type | Key Features |

| N-propargyl-tert-butanesulfinylamide | Trifluoroacetic acid (TFA) in dichloromethane | Polysubstituted isothiazoles | Mild conditions, good functional group tolerance. researchgate.net |

| o-alkylthionitrosoarene | Not specified | 3,3a-dihydro-2,1-benzisothiazole | Formation of a fused isothiazole system. nih.gov |

| Activated methylene cyano compounds | Not specified | Substituted isothiazoles | Used in the synthesis of bioactive molecules. tcichemicals.com |

Heteroatom Annulation Reactions

Heteroatom annulation reactions, where fragments containing the requisite heteroatoms are brought together to form the heterocyclic ring, are a cornerstone of isothiazole synthesis. These can be broadly categorized based on the number of atoms contributed by each component, such as (4+1) and (3+2) heterocyclizations. nih.gov

In a (4+1) annulation strategy, a four-atom component containing a C-C-S-N or C-C-C-N backbone reacts with a single-atom donor of the remaining element. A metal- and catalyst-free approach utilizes β-ketodithioesters or β-ketothioamides and ammonium (B1175870) acetate (B1210297) (NH₄OAc). organic-chemistry.org This carbon-economic method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C-N and S-N bonds. organic-chemistry.org

The (3+2) heterocyclization approach involves the reaction of a three-atom fragment with a two-atom fragment. For instance, α,β-unsaturated aldehydes can react with ammonium thiocyanate (B1210189), which acts as a donor of the N-S fragment, to yield 4-arylisothiazoles. tcichemicals.com

| Reaction Type | Reactants | Key Features |

| (4+1) Annulation | β-ketodithioesters/β-ketothioamides, NH₄OAc | Metal- and catalyst-free, sequential one-pot reaction. organic-chemistry.org |

| (3+2) Heterocyclization | α,β-unsaturated aldehydes, Ammonium thiocyanate | Ammonium thiocyanate serves as the N-S donor. tcichemicals.com |

Metal-Catalyzed Cyclization Processes

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic systems, including isothiazoles. These methods often offer high efficiency and regioselectivity under mild reaction conditions.

Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a wide array of isothiazoles. researchgate.net This reaction is proposed to proceed through an α-thiavinyl rhodium-carbenoid intermediate. researchgate.net Calcium catalysis has also been explored for the synthesis of 5-aminothiazoles, a related class of heterocycles, suggesting potential applicability for isothiazole synthesis as well. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| Rhodium | 1,2,3-thiadiazoles, Nitriles | Substituted isothiazoles | Proceeds via an α-thiavinyl rhodium-carbenoid. researchgate.net |

| Calcium | N-thioacyl-N,O-acetals, Isocyanides | 5-Aminothiazoles | Sustainable, modular, and high-yielding for related heterocycles. organic-chemistry.org |

Electrochemical Synthesis Routes

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis. In the context of isothiazole formation, the electrolysis of 3-aryl-2-phenylsulfonylacrylonitriles using a chemically active sulfur-graphite electrode has been shown to produce bis(isothiazolyl) di- or trisulfides. rsc.orgresearchgate.net This process involves the elimination of the phenylsulfonyl group and the concomitant addition of a polysulfide anion generated from the electrochemical reduction of elemental sulfur. rsc.orgresearchgate.net

Functionalization of the Isothiazole Core

Once the isothiazole ring is constructed, the next crucial step towards Isothiazol-4-amine hydrochloride is the regioselective introduction of the amine group at the C4 position.

Regioselective Introduction of the 4-Amine Group

The direct introduction of an amino group at the C4 position of an unsubstituted isothiazole ring can be challenging. Therefore, indirect methods starting from a pre-functionalized isothiazole are often employed. A common strategy involves the chemical transformation of a carboxylic acid or its derivative at the C4 position.

The Curtius and Hofmann rearrangements are classical yet highly effective methods for converting a carboxylic acid to a primary amine with the loss of one carbon atom. wikipedia.orgwikipedia.org Research has demonstrated the synthesis of 4,5-dichloro-1,2-thiazol-3-amine from the corresponding 4,5-dichloro-1,2-thiazole-3-carbonyl azide (B81097) via a Curtius rearrangement and from the 4,5-dichloro-1,2-thiazole-3-carboxamide via a Hofmann rearrangement. researchgate.net From a preparative standpoint, the Curtius rearrangement was found to be the more advantageous route. researchgate.net

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to the corresponding primary amine. rsc.orgnih.govwikipedia.org The Hofmann rearrangement, on the other hand, involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to form an isocyanate intermediate, which is subsequently hydrolyzed. wikipedia.org

| Rearrangement | Starting Material | Intermediate | Product | Key Advantage |

| Curtius | Isothiazole-4-carbonyl azide | Isocyanate | Isothiazol-4-amine | Found to be more advantageous from a preparative viewpoint. researchgate.net |

| Hofmann | Isothiazole-4-carboxamide | Isocyanate | Isothiazol-4-amine | Alternative route to the C4-aminated product. researchgate.net |

Following the successful introduction of the amine group, the final step to obtain this compound involves treatment with hydrochloric acid.

Amination Reactions and Conditions

The introduction of an amino group at the 4-position of the isothiazole ring is a key synthetic step. One common strategy involves the nitration of the isothiazole ring, followed by reduction. For instance, isoxazole (B147169), a related heterocycle, can be nitrated and subsequently reduced to form 4-aminoisoxazole (B111107) hydrochloride. google.com A similar pathway can be envisioned for isothiazoles. Another approach involves the reaction of substituted propenoates with thiourea (B124793) in the presence of bromine and acetic acid, which can yield 4-acylhydrazino-2-aminothiazole derivatives. semanticscholar.org This highlights the use of thiourea as a source for the aminothiazole core. semanticscholar.org The specific conditions for direct amination to produce isothiazol-4-amine are often tailored to the specific substrate and desired yield.

Derivatization at the 4-Amine Position

The 4-amino group of the isothiazole ring is a nucleophilic center that readily participates in a variety of chemical transformations, allowing for the construction of more complex molecules.

The primary amine of isothiazol-4-amine can be readily functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy in the synthesis of pharmaceutically relevant compounds. beilstein-journals.org These reactions can be achieved using alkyl halides or through reductive amination. nih.gov

N-acylation involves the reaction of the amine with acylating agents like acyl chlorides or anhydrides to form amide derivatives. nih.gov For example, 2-aminothiazole (B372263) derivatives have been shown to react with various acyl chlorides to produce the corresponding N-acylated products. nih.govcymitquimica.com These acylation reactions are fundamental in modifying the electronic and steric properties of the molecule for various applications.

The primary amine of isothiazol-4-amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process, and the pH must be carefully controlled to achieve optimal yields, with a pH around 5 often being most effective. lumenlearning.com These imine derivatives are valuable intermediates for further synthetic transformations. For instance, the reaction of 4-aminothiazole with o-nitrobenzaldehydes can form a Schiff base which is then cyclized to create 2-(4-thiazolyl)indazoles. google.com

The following table summarizes various condensation reactions.

| Reactant 1 | Reactant 2 | Product Type |

| Aldehyde/Ketone | Primary Amine | Imine (Schiff Base) |

| Aldehyde/Ketone | Hydroxylamine | Oxime |

| Aldehyde/Ketone | Hydrazine (B178648) | Hydrazone |

| Aldehyde/Ketone | Semicarbazide | Semicarbazone |

This table illustrates the formation of various C=N containing compounds from the reaction of aldehydes or ketones with different primary amine derivatives. youtube.comlibretexts.org

The 4-amino group serves as a key functional handle for the construction of fused heterocyclic systems, a process known as annulation. A prominent example is the synthesis of isothiazolo[4,5-d]pyrimidines. This can be achieved by reacting a 4-amino-5-cyanothiazole derivative with a suitable reagent to form the pyrimidine (B1678525) ring. The cyclization of 4-aminopyrimidin-5-yl thiocyanates is another route to prepare thiazolo[4,5-d]pyrimidines. rsc.org Similarly, thiazolo[5,4-d]pyrimidines have been synthesized from 2-aminothiole precursors. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry. nih.govtandfonline.com

Role of Hydrochloride Salt in Synthesis and Stability

The hydrochloride salt form of isothiazol-4-amine is not merely an incidental outcome of synthesis but plays a crucial role in its practical application.

Synthetic Utility of Amine Hydrochloride Precursors

Amine hydrochloride salts are frequently used as reagents in organic synthesis. rsc.orgrsc.org The salification of amines with hydrochloric acid enhances their chemical stability, which is beneficial for storage and handling. rsc.org This increased stability is a significant advantage in industrial-scale production. rsc.org

In synthetic reactions, the hydrochloride salt can act as a precursor to the free amine, which can be regenerated by treatment with a base. ncert.nic.in This allows for the controlled release of the reactive amine in a reaction mixture. Furthermore, amine hydrochlorides can be soluble in water but insoluble in organic solvents like ether, a property that is exploited for the separation and purification of amines from non-basic organic compounds. ncert.nic.in In some cases, the hydrochloride salt itself can participate directly in reactions, acting as a bifunctional reagent where both the amine and the chloride can be incorporated into the final product. rsc.orgrsc.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an essential tool for determining the structure of organic molecules. However, specific NMR data for Isothiazol-4-amine (B1592777) hydrochloride is not present in the searched public scientific literature.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For Isothiazol-4-amine hydrochloride, one would expect to observe distinct signals for the protons on the isothiazole (B42339) ring and the amine group protons. The chemical shifts and coupling constants of the ring protons would be crucial for confirming the substitution pattern.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. This would allow for the definitive identification of the carbon skeleton of the isothiazole ring.

¹⁵N NMR spectroscopy, while less common, would provide direct information about the electronic environment of the two nitrogen atoms in the isothiazole ring and the amine group. This data would be invaluable for understanding the electronic structure and reactivity of the molecule.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity between atoms.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons on the isothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons, helping to piece together the entire molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Analysis of the fragmentation pattern would offer further structural confirmation by showing how the molecule breaks apart under ionization. While general fragmentation patterns for isothiazoles have been studied, specific HRMS data for this compound is not available.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these spectra would be expected to show characteristic bands for N-H stretching and bending of the amine group, C=C and C=N stretching of the isothiazole ring, and C-S stretching. A detailed vibrational analysis would provide further support for the proposed structure.

The lack of comprehensive spectroscopic data for this compound presents a significant knowledge gap. The scientific community is encouraged to undertake a full spectroscopic characterization of this compound. The availability of detailed ¹H NMR, ¹³C NMR, ¹⁵N NMR, 2D NMR, HRMS, IR, and Raman data would be instrumental in facilitating further research into the properties and potential applications of this and related isothiazole derivatives.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a detailed single-crystal X-ray diffraction analysis for this compound does not appear to be publicly documented in scientific literature or crystallographic databases. Consequently, specific details regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles determined by this method, are not available.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern is analyzed to generate a map of electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be deduced with high precision.

For this compound, such an analysis would definitively establish the protonation site (either on the ring nitrogen or the exocyclic amine), the conformation of the molecule, and the nature of the intermolecular interactions, particularly the hydrogen bonding network involving the chloride counter-ion. This information is crucial for understanding its physical properties and how it interacts with other molecules.

While crystallographic data for other isothiazole or aminothiazole derivatives exist, these cannot be directly extrapolated to this compound due to the unique electronic and steric effects of the substituent positions and the nature of the counter-ion. The generation of the following data tables awaits the successful crystallization and subsequent X-ray diffraction analysis of this specific compound.

Crystallographic Data for this compound

This table is pending experimental data.

| Parameter | Value |

|---|---|

| Empirical formula | C₃H₅ClN₂S |

| Formula weight | 136.61 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

Selected Bond Lengths and Angles for this compound

This table is pending experimental data.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| S-N | To be determined |

| C-S | To be determined |

| C-N | To be determined |

| C-C | To be determined |

| N-H...Cl | To be determined |

| C-S-N | To be determined |

Without experimental data from X-ray crystallography, a definitive description of the solid-state structure of this compound remains speculative.

Mechanistic Investigations of Reactivity

Reaction Pathways and Transition States in Derivatization

The derivatization of Isothiazol-4-amine (B1592777) hydrochloride primarily involves reactions targeting the exocyclic amino group and the heterocyclic ring itself. The amino group can undergo diazotization when treated with nitrous acid or nitrosonium tetrafluoroborate, forming a diazonium salt. thieme-connect.de These salts are versatile intermediates that can participate in various subsequent reactions. thieme-connect.de

For instance, the Sandmeyer reaction with copper(I) halides or cyanide allows for the introduction of halogens or a nitrile group onto the isothiazole (B42339) ring. thieme-connect.de A notable example is the synthesis of 4-iodoisothiazole (B1624754) from Isothiazol-4-amine via diazotization followed by treatment with potassium iodide. thieme-connect.de Similarly, reacting the diazonium salt with sodium azide (B81097) yields 4-azidoisothiazole. thieme-connect.de Another pathway for derivatization is the quaternization of the exocyclic nitrogen atom by alkyl halides. thieme-connect.de

| Reaction Type | Reagents | Product | Reference |

| Diazotization | Nitrous acid or Nitrosonium tetrafluoroborate | Isothiazole-4-diazoniom salt | thieme-connect.de |

| Sandmeyer (Halogenation) | Copper(I) halides | 4-Haloisothiazole | thieme-connect.de |

| Sandmeyer (Cyanation) | Copper(I) cyanide | 4-Cyanoisothiazole | thieme-connect.de |

| Iodination | Potassium iodide | 4-Iodoisothiazole | thieme-connect.de |

| Azidation | Sodium azide | 4-Azidoisothiazole | thieme-connect.de |

| Quaternization | Alkyl halides | Quaternized exocyclic nitrogen | thieme-connect.de |

Ring-Opening and Ring-Closing Mechanisms of the Isothiazole Core

The stability of the isothiazole ring is significant, yet it can be induced to open under specific conditions. Isothiazolium salts, for example, are susceptible to attack by primary amines, which can lead to ring opening and the formation of mixed 3-aminoalk-2-ene-1-thiones. thieme-connect.de

Recent studies on related sulfur-containing heterocycles, such as thiophenes and thiazoles, have shed light on potential ring-opening mechanisms. These can involve a dearomative cycloaddition followed by a ring-opening/4π-electrocyclization cascade. acs.orgacs.org In some cases, the lability of the C-S bond can trigger a facile ring opening, leading to skeletal rearrangements. acs.org For thiazoles, a competition between [2π + 2σ] cycloaddition and an insertion pathway involving ring cleavage has been observed. acs.orgacs.org While these specific mechanisms have been detailed for other heterocycles, they provide a framework for understanding potential pathways for the isothiazole core.

Ring-closing reactions are fundamental to the synthesis of the isothiazole ring itself. These often involve the intramolecular cyclization of precursors. thieme-connect.comthieme-connect.com For example, the oxidative cyclization of 3-aminopropenethiones can yield 4-cyanoisothiazoles. thieme-connect.com Another strategy is (4+1) annulation, which involves a sequential imine formation, cyclization, and aerial oxidation cascade to form the C–N and S–N bonds. thieme-connect.com

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole Ring

The aromatic nature of the isothiazole ring allows it to undergo both electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is dictated by the electron distribution within the ring, which is influenced by the presence of the nitrogen and sulfur atoms and any existing substituents.

Nucleophilic substitution is particularly well-documented for isothiazoles containing electron-withdrawing groups and leaving groups such as halogens. thieme-connect.com For example, isothiazoles with chlorine atoms at the 4- and 5-positions and an electron-withdrawing group at the 3-position readily undergo nucleophilic substitution. thieme-connect.com Reactions with various nucleophiles have been studied, including:

O-nucleophiles: Sodium methoxide (B1231860) has been used to introduce a methoxy (B1213986) group. thieme-connect.com

N-nucleophiles: Piperidine has been shown to displace a chlorine atom. thieme-connect.com

S-nucleophiles: Thiolates, such as those derived from benzylmercaptan and thiophenol, have been used to introduce sulfanyl (B85325) groups. thieme-connect.com

| Nucleophile Type | Example Reagent | Resulting Functional Group | Reference |

| Oxygen | Sodium methoxide | Methoxy | thieme-connect.com |

| Nitrogen | Piperidine | Piperidinyl | thieme-connect.com |

| Sulfur | Benzylmercaptan, Thiophenol | Sulfanyl | thieme-connect.com |

Electrophilic substitution on the isothiazole ring is also possible, although the conditions may need to be carefully controlled to avoid reaction at the sulfur atom.

Oxidative and Reductive Transformations of the Isothiazole System

The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of reactive isothiazole dioxides. researchgate.net This transformation is of significant interest as it can alter the reactivity of the isothiazole system. researchgate.net

Reductive transformations of the isothiazole system have also been explored. While specific details for Isothiazol-4-amine hydrochloride are not extensively documented, general methods for the reduction of related heterocyclic systems can provide insights. For instance, reductive detosylation has been employed in the synthesis of some isothiazole derivatives. thieme-connect.com Furthermore, the use of reducing agents like Fe/NH4Cl has been reported for ring-opening and closing cascade mechanisms in related isoxazole (B147169) systems. researchgate.net

In the context of metal-catalyzed reactions, the concept of oxidatively induced reductive elimination has been explored. acs.org This process involves the oxidation of a metal center in a post-transmetalation intermediate, which significantly lowers the activation barrier for the subsequent reductive elimination to form C-C bonds. acs.org This has been demonstrated for Ir(III), Rh(III), and Ru(II) complexes and could be a relevant transformation for appropriately functionalized isothiazole derivatives. acs.org

Acid-Base Equilibria and Protonation Effects of the Hydrochloride Salt

This compound is a salt, and its acid-base properties in solution are crucial to its reactivity. The compound can exist in equilibrium with its free base, Isothiazol-4-amine. The hydrochloride salt form generally imparts greater water solubility compared to the free base.

The acid-base equilibria in non-aqueous solvents for similar heterocyclic systems, such as pyridine (B92270) N-oxides, have been studied in detail. researchgate.net These studies reveal that equilibria can include acid dissociation, cationic homoconjugation, and cationic heteroconjugation. researchgate.net The acidity constant (pKa) of the protonated species is influenced by the substituents on the ring and the nature of the solvent. researchgate.net For this compound, the proton is associated with the more basic nitrogen atom, which is typically the exocyclic amino group. The protonation state can significantly affect the electron density of the isothiazole ring, thereby influencing its susceptibility to electrophilic and nucleophilic attack.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic properties and energetics of molecules. These methods solve the Schrödinger equation (or a simplified form) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine optimized molecular geometries, electronic properties, and various spectroscopic parameters. researchgate.netnih.gov

Studies on related thiazole (B1198619) and isothiazole (B42339) derivatives demonstrate the utility of DFT in this context. For instance, calculations on thiazole derivatives using the B3LYP functional have been shown to provide geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net These studies typically involve full optimization of the molecular geometry to find the lowest energy conformation. uctm.edu The absence of imaginary frequencies in subsequent vibrational frequency calculations confirms that the optimized structure corresponds to an energy minimum. uctm.edu

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the kinetic stability and reactivity of a molecule. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and less stable. mdpi.com For example, in a study of benzothiazole (B30560) derivatives, the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV. mdpi.com

Other parameters such as net charges, bond lengths, dipole moments, ionization potentials, and electron affinities are also calculated to understand the charge distribution and reactivity of the molecule. researchgate.net Molecular Electrostatic Potential (MESP) analysis, computed using DFT, helps to identify the positive, negative, and neutral electrostatic potential regions on the molecule's surface, which is crucial for predicting sites for nucleophilic and electrophilic attack and understanding intermolecular interactions. nih.gov

Table 1: Global Reactivity Parameters Calculated for Thiazole Derivatives Using DFT Data extrapolated from studies on related derivative compounds.

| Parameter | Symbol | Significance | Example Value Range (eV) |

| Ionization Potential | IP | Energy required to remove an electron | ~6.21 - ~8.04 |

| Electron Affinity | EA | Energy released when an electron is added | ~0.89 - ~1.82 |

| Chemical Hardness | η | Resistance to change in electron distribution | ~0.91 - ~2.36 |

| Chemical Softness | S | Reciprocal of hardness, measure of reactivity | ~1.09 - ~1.12 |

| Electronegativity | χ | Power to attract electrons | ~7.06 - ~7.12 |

| Electrophilicity Index | ω | Capacity to accept electrons | ~27.84 - ~27.91 |

Source: Data derived from findings reported on azo-thiazole and benzothiazole derivatives. mdpi.comnih.gov

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods are used to predict various spectroscopic parameters with high accuracy. For isothiazole derivatives, computational methods like DFT and time-dependent DFT (TD-DFT) are employed to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. nih.govresearchgate.net

Theoretical vibrational spectra are often calculated for the optimized geometry of the molecule. In studies of thiazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to compute FT-IR spectroscopic data, which show good correlation with experimental results. researchgate.net For instance, characteristic stretching vibrations for C-C bonds in phenyl and benzo rings are predicted in specific frequency ranges. mdpi.com

Electronic absorption spectra can be predicted using TD-DFT calculations. researchgate.net These calculations provide information on electronic transition energies and oscillator strengths. researchgate.net For thiazolo[5,4-d]thiazole (B1587360) derivatives, DFT studies have shown that introducing electron-donating or electron-withdrawing groups can lead to significant red-shifts in absorption and emission peaks by extending the distribution of frontier molecular orbitals. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like Isothiazol-4-amine (B1592777) hydrochloride, MD simulations can reveal its conformational landscape and the nature of its interactions with its environment, such as a solvent or a biological receptor. nih.gov

Conformational analysis studies on related thiazole-containing amino acid residues using DFT have identified stable conformations. nih.gov A characteristic feature observed is a semi-extended conformation stabilized by an intramolecular hydrogen bond between an amide N-H group and the nitrogen atom of the thiazole ring (N–H⋯NTzl). nih.gov The rigidity of certain conformations can be independent of the polarity of the environment due to these strong internal hydrogen bonds. nih.gov For benzothiazole derivatives, conformational analysis has been performed by systematically rotating dihedral angles to identify the most stable conformers. mdpi.com

MD simulations are also employed to assess the stability of ligand-protein complexes derived from docking studies. By simulating the complex in a dynamic environment (e.g., in water), researchers can understand the stability of the binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov Covariance matrix analysis from MD trajectories can further elucidate correlated motions within the complex, providing insights into functionally relevant dynamics. nih.gov

Prediction of Reactivity and Selectivity via Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions, providing insights that can guide synthesis planning. rsc.org For reactions involving isothiazole derivatives, computational tools can help predict the most likely sites of reaction and the stereochemical outcome.

Quantum mechanical methods have been successfully used to model and predict the stereoselectivity of reactions catalyzed by thiazolium salts, which are structurally related to isothiazole derivatives. nih.gov By calculating the transition-state energies for different reaction pathways, researchers can predict which product is favored. For example, in the benzoin (B196080) condensation, transition-state geometries were optimized using an ONIOM (integrated molecular orbital) method combining B3LYP/6–31G(d) and AM1 levels of theory. nih.gov The calculated energy differences between transition states leading to different stereoisomers correlated well with experimentally observed enantiomeric excesses. nih.gov Such models have correctly predicted that triazolium catalysts are generally more selective than thiazolium catalysts. nih.gov

Global reactivity descriptors calculated via DFT, such as the HOMO-LUMO gap, chemical hardness, and electrophilicity index, also serve as powerful tools to predict reactivity. researchgate.netmdpi.com Molecules with a low HOMO-LUMO gap are generally more reactive. mdpi.com Furthermore, mapping the molecular electrostatic potential can identify the most electron-rich and electron-poor regions of a molecule, predicting the sites most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov In a study on dearomative cycloadditions, DFT calculations of triplet energies were used in an initial screening to predict the reactivity of various heteroarenes, including thiazoles. acs.org

Virtual Screening and Ligand Docking Studies for Biological Targets

Virtual screening and molecular docking are computational techniques used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a biological target, typically a protein or nucleic acid. researchgate.net These methods are central to drug discovery and help to identify potential drug candidates and elucidate their mechanism of action. researchgate.net

Numerous docking studies have been performed on thiazole and isothiazole derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.gov The process involves preparing the 3D structures of the ligand (e.g., Isothiazol-4-amine hydrochloride) and the target protein, which is often obtained from the Protein Data Bank (PDB). mdpi.com A docking program, such as AutoDock or MOE-Dock, then systematically samples different conformations and orientations of the ligand within the target's binding site, scoring each pose based on a force field that estimates the binding energy. nih.govnih.gov

For example, isatin-thiazole derivatives have been docked into the active site of α-glucosidase, an enzyme targeted for diabetes therapy. nih.gov The results showed that the most active compounds formed key hydrogen bonds and arene-cation interactions with residues like Thr-215, Asp-68, and Arg-439, and their calculated binding energies were superior to that of the standard drug acarbose. nih.gov Similarly, other thiazole derivatives have been docked against tubulin, showing potential as anticancer agents by inhibiting tubulin polymerization. nih.govacs.org The binding energies from these studies often correlate well with experimentally determined inhibitory activities (IC₅₀ values). nih.gov

Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives

| Derivative Class | Biological Target | Docking Software | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Isatin-Thiazole Derivatives | α-Glucosidase | AutoDock Vina | -9.2 | Thr-215, Asp-68, Arg-439 |

| Azo-Thiazole Derivatives | E. coli 1KZN | MOE-Dock | Not specified | Not specified |

| Thiazole-Indole-Isoxazole | STAT2 SH2 Domain | Not specified | Not specified | Not specified |

| 2-Aminothiazole (B372263) Derivatives | Tubulin (Colchicine Site) | Not specified | -13.88 to -14.50 | Not specified |

Source: Data from studies on various thiazole derivatives. nih.govresearchgate.netnih.govnih.gov

Medicinal Chemistry and Biological Activity Studies

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of novel isothiazole (B42339) derivatives are driven by the need for new therapeutic agents with improved efficacy and pharmacological profiles. Medicinal chemists employ various strategies to modify the isothiazole scaffold to enhance its interaction with biological targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering novel chemical entities with similar biological activities to a known active compound but with a different core structure or key functional groups. nih.govscispace.comdrughunter.com These approaches are particularly valuable for navigating patent landscapes, improving pharmacokinetic properties, and mitigating toxicity. nih.govscispace.com

Scaffold hopping involves replacing the central core of a molecule while retaining the spatial arrangement of its key interacting functionalities. For the isothiazole scaffold, this could involve its replacement with other five- or six-membered heterocyclic rings that can present substituents in a similar three-dimensional orientation. The goal is to identify new scaffolds that can mimic the biological activity of the original isothiazole-containing compound. For instance, a novel 2H-thiazolo[4,5-d] nih.govnih.govnih.govtriazole system has been developed as a versatile building block to facilitate scaffold hopping strategies in medicinal chemistry. nih.govrsc.org

Bioisosteric replacement focuses on the substitution of specific atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to a compound that retains the same biological activity. scispace.comdrughunter.com In the context of isothiazol-4-amine (B1592777) derivatives, bioisosteric replacements could be applied to the isothiazole ring itself or to the substituents attached to it. For example, the sulfur atom in the isothiazole ring could be replaced by an oxygen atom (isoxazole) or a selenium atom (isoselenazole) to modulate the electronic and lipophilic properties of the molecule. Similarly, the amine group at the 4-position could be replaced with other hydrogen-bonding moieties. A study on goniofufurone bioisosteres involved replacing a phenyl residue with a thiazole (B1198619) ring, which resulted in compounds with potent growth inhibitory effects against human tumor cell lines. nih.gov

Structure-Activity Relationship (SAR) Analysis of 4-Amine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 4-amine isothiazole derivatives, SAR analysis focuses on how modifications to the isothiazole ring and the amino group affect their antimicrobial properties.

Systematic modifications of the isothiazole scaffold have revealed several key insights into the SAR of these compounds. For instance, the nature and position of substituents on the isothiazole ring can dramatically influence biological activity. In a series of 2-amino-4-thiazole-containing renin inhibitors, the structure-activity relationships were extensively studied to optimize their potency. acs.org

The amino group at the 4-position is a critical determinant of activity and serves as a key point for derivatization. Acylation, alkylation, or incorporation of the amino group into larger heterocyclic systems can lead to significant changes in antimicrobial potency and spectrum. Studies on aminothiazole derivatives have shown that substituents on the amino group play a crucial role in their antifungal activity against pathogens like Histoplasma capsulatum and Cryptococcus neoformans. nih.gov For example, cyclohexylmethylamide and cyclohexylethylamide substituents at the 2-position of an aminothiazole core resulted in low MIC50 values against Histoplasma. nih.gov

Furthermore, the substitution pattern on any aryl rings attached to the isothiazole core or the 4-amino group can also have a profound impact on activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, affecting its ability to interact with biological targets. The presence of specific substituents on a phenyl ring attached to a thiazole can influence antibacterial and antifungal activities. nih.gov

In Vitro and In Vivo Biological Evaluation

The biological activity of newly synthesized isothiazol-4-amine hydrochloride derivatives is assessed through a series of in vitro and in vivo evaluations to determine their therapeutic potential.

Evaluation of Antimicrobial Efficacy

Derivatives of isothiazol-4-amine are frequently evaluated for their ability to inhibit the growth of or kill pathogenic microorganisms, including bacteria and fungi.

The antibacterial efficacy of isothiazole derivatives is typically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as broth microdilution and disk diffusion are employed to determine the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition, respectively.

Numerous studies have demonstrated the antibacterial potential of isothiazole and aminothiazole derivatives. For example, a series of novel aminothiazole derivatives showed antibacterial activity against Escherichia coli and Bacillus subtilis. nih.govmdpi.com Another study reported that certain thiazole derivatives exhibited inhibitory effects against Staphylococcus aureus and Streptococcus agalactiae, with MIC values ranging from 25 to 200 µg/mL. goums.ac.ir Specifically, isothiazolone analogues have been identified as potent bactericidal agents against antibiotic-resistant strains like carbapenem-resistant Enterobacterales (CRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One 5-chloroisothiazolone derivative with an N-(4-chlorophenyl) substitution demonstrated an MIC value of less than 0.032 μg/mL against an E. coli strain expressing NDM-1. nih.gov

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Isothiazolone analogue 5a | E. coli BL21 (NDM-1) | <0.032 | nih.gov |

| Isothiazolone analogue 5g | S. aureus | 2 | nih.gov |

| Thiazole derivative 6d | S. aureus | 50 | goums.ac.ir |

| Thiazole derivative 9 | S. agalactiae | 25 | goums.ac.ir |

| Benzothiazole (B30560) derivatives | E. coli | 12.5–200 | nih.gov |

| Thiazole derivative | S. dysenteriae | 125 | nih.gov |

The antifungal potential of isothiazol-4-amine derivatives is evaluated against a range of pathogenic fungi, including yeasts and molds. Similar to antibacterial testing, in vitro antifungal susceptibility testing is performed to determine the MIC values of the compounds.

Several studies have highlighted the promising antifungal properties of isothiazole and aminothiazole derivatives. For instance, a series of 2-amino-4,5-diarylthiazole derivatives were synthesized and evaluated for their activity against Candida albicans. nih.govmdpi.com One demethylated derivative exhibited an MIC80 of 9 μM, which is comparable to the activity of the commonly used antifungal drug fluconazole. nih.govmdpi.com Another study on aminothiazole derivatives identified compounds with potent activity against Histoplasma capsulatum, with MIC50 values as low as 0.4 µM. nih.gov Additionally, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have been shown to exhibit fungicidal effects against several agricultural fungi. mdpi.com

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Aminothiazole 41F5 | Histoplasma capsulatum | 0.4-0.8 (MIC50) | nih.gov |

| 2-Amino-4,5-diarylthiazole 5a8 | Candida albicans | 9 (MIC80, µM) | nih.govmdpi.com |

| Thiazole derivative 7a | Candida albicans | 7.81 | researchgate.net |

| Thiazole derivative 7e | Candida albicans | 3.9 | researchgate.net |

| Isothiazole–thiazole derivative 6u | Pseudoperonospora cubensis | 0.046 (EC50) | researchgate.net |

| Isothiazole–thiazole derivative 6u | Phytophthora infestans | 0.20 (EC50) | researchgate.net |

Antiviral Spectrum Analysis

Research into the antiviral properties of isothiazole derivatives has revealed a broad spectrum of activity against various viral pathogens. While studies specifically focusing on this compound are limited, the broader class of isothiazole compounds has demonstrated significant antiviral potential.

One area of notable activity is against picornaviruses. For instance, the isothiazole derivative 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile has shown a wide range of action against this family of viruses. nih.gov Further studies on other derivatives, such as S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, have confirmed activity against several rhinovirus serotypes (2, 39, 86, and 89) and Coxsackie B1 virus. nih.gov

Beyond picornaviruses, isothiazole compounds have been evaluated against both RNA and DNA viruses. The compounds 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile and S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate were found to be effective against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). nih.govcncb.ac.cn These same compounds also exhibited high selectivity indexes against Poliovirus 1 and Echovirus 9. nih.govcncb.ac.cn

Additional research has highlighted the efficacy of isothiazole derivatives against other significant viruses, including measles virus, adenovirus type 2, and herpes simplex virus type 1. nih.gov Another isothiazole derivative, denotivir, is an antiviral drug with anti-inflammatory activity used primarily against herpes virus infections. medwinpublishers.com The collective findings from studies on various isothiazole derivatives suggest a promising and broad-spectrum antiviral potential for this class of compounds. Early research also indicated that isothiazole derivatives could inhibit the replication of encephalomyocarditis virus, orthomyxoviridae, simplexvirus, Sindbis virus, and vaccinia virus. nih.gov

| Virus Family/Genus | Specific Virus | Active Isothiazole Derivative(s) |

|---|---|---|

| Picornaviridae | Poliovirus 1, Echovirus 9, Rhinoviruses (2, 39, 86, 89), Coxsackie B1, Encephalomyocarditis virus | 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile, S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate, 3-methylthio-5-(4-OBn-phenyl)-4-isothiazolecarbonitrile, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate |

| Retroviridae | HIV-1, HIV-2 | 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile, S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate |

| Paramyxoviridae | Measles virus | S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate |

| Herpesviridae | Herpes Simplex Virus Type 1 | S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate, Denotivir |

| Adenoviridae | Adenovirus Type 2 | S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate |

| Orthomyxoviridae | Orthomyxoviridae | Isothiazole derivatives |

| Togaviridae | Sindbis Virus | Isothiazole derivatives |

| Poxviridae | Vaccinia virus | Isothiazole derivatives |

Investigation of Anticancer Potential

The anticancer potential of isothiazole derivatives is an emerging area of research, with studies indicating possible cytotoxic effects against cancer cells. While direct studies on this compound are not extensively documented in the available literature, related isothiazole compounds have shown activities that suggest a potential for antineoplastic applications.

Isothiazolinones, a class of compounds containing the isothiazole ring, have been observed to induce apoptosis and oxidative stress in cells. researchgate.net These mechanisms are crucial in the context of cancer therapy, as the induction of programmed cell death (apoptosis) is a primary goal of many anticancer drugs. The ability to generate oxidative stress can also contribute to the selective killing of cancer cells, which often have a compromised antioxidant defense system compared to healthy cells.

Furthermore, the broader family of kinase inhibitors, which includes some isothiazole derivatives, has been a significant focus of cancer research. google.com Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. google.com Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. google.com The potential for isothiazole-based compounds to inhibit specific kinases involved in cancer progression warrants further investigation.

Anti-inflammatory Response Evaluation

Several derivatives of isothiazole have demonstrated noteworthy anti-inflammatory properties, suggesting a potential therapeutic application in inflammatory conditions. medwinpublishers.com For example, the synthesis of 5-(4-chlorobenzoyl) amino-3-methyl-4-isothiazolecarboxylic acid derivatives has been reported to yield compounds with good anti-inflammatory effects. medwinpublishers.com This indicates that the isothiazole scaffold can be a valuable starting point for the development of novel anti-inflammatory agents.

The compound denotivir, which is a derivative of 5-benzoylamine-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is known to possess both antiviral and anti-inflammatory activity. medwinpublishers.com This dual activity is particularly beneficial in the context of viral infections that are often accompanied by an inflammatory response.

The mechanism of action for the anti-inflammatory effects of isothiazole compounds may be linked to the inhibition of key enzymes involved in the inflammatory cascade. The Janus kinase (JAK) family of enzymes, for instance, plays a central role in cytokine signaling, which is crucial for mediating inflammatory responses. google.com As some isothiazole-containing compounds have been investigated as JAK inhibitors, this provides a plausible mechanism for their observed anti-inflammatory effects.

Enzyme Inhibition Studies

Research has identified the Janus kinase (JAK) family of enzymes as a key target for certain isothiazole-containing compounds. google.comgoogle.com The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyk2. google.comgoogle.com These enzymes are cellular protein tyrosine kinases that play a pivotal role in cytokine signaling pathways. google.comgoogle.com

Specifically, compounds containing the isothiazole moiety have been developed as inhibitors of JAK, with a particular focus on TYK2 and JAK1. google.com Aberrant expression and activity of these kinases are associated with a number of autoimmune and inflammatory conditions. google.com Therefore, the inhibition of these enzymes presents a promising therapeutic strategy for these diseases.

The primary mechanism of inhibition of JAK enzymes by isothiazole-containing compounds involves blocking the phosphorylation of specific residues in proteins. google.com Protein kinases, including the JAK family, function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. google.com This phosphorylation event acts as a molecular switch, activating or deactivating downstream signaling pathways.

Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate the cytokine receptor. google.com This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by JAKs. google.com The phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the expression of genes involved in inflammatory and immune responses. google.com

Isothiazole-based inhibitors are designed to bind to the active site of the JAK enzymes, preventing the binding of ATP or the substrate protein. This, in turn, blocks the phosphorylation cascade and the subsequent downstream signaling events, ultimately leading to a dampening of the inflammatory response.

Pharmacological Target Identification and Validation

The identification and validation of pharmacological targets are crucial steps in the development of new therapeutic agents. For isothiazole derivatives, a significant amount of research has focused on the Janus kinase (JAK) family of enzymes as a primary pharmacological target. google.comgoogle.com

The validation of JAKs as a target for isothiazole-based inhibitors is supported by several lines of evidence. The central role of the JAK-STAT signaling pathway in mediating the effects of numerous cytokines involved in inflammation and autoimmune diseases is well-established. google.com Many cytokine receptors signal through pairs of JAK kinases, making them a critical node for intervention. google.com

Furthermore, the aberrant activity of specific JAKs, such as TYK2 and JAK1, has been directly implicated in the pathophysiology of various inflammatory and autoimmune conditions. google.com This provides a strong rationale for the development of inhibitors that specifically target these kinases. The development of aminopyrimidine derivatives containing an isothiazole core has demonstrated the feasibility of creating potent and selective JAK inhibitors. google.comgoogle.com

Applications in Agrochemicals and Biocides Research

The isothiazole scaffold is a significant heterocyclic motif in the development of agrochemicals due to its broad spectrum of biological activities. nih.gov Researchers have successfully incorporated isothiazole groups into various compounds to create a range of pesticides. nih.gov The inherent properties of this five-membered heterocycle, containing both sulfur and nitrogen atoms, contribute to its low toxicity and strong biological activity, making it a focal point in green pesticide research. nih.gov Derivatives of isothiazole have been investigated for their potential as fungicides and plant growth regulators. researchgate.netresearchgate.net

Fungicidal Activity Research

The isothiazole nucleus is a key component in the design of novel fungicides, with research focusing on creating derivatives with high efficacy against various plant pathogens. nih.govmdpi.com A prominent strategy involves combining the isothiazole moiety with other bioactive heterocyclic structures, such as thiazole, to develop compounds with enhanced fungicidal properties and potentially new modes of action. nih.govrsc.org

One area of research has been the development of isothiazole–thiazole derivatives. nih.gov In a study, twenty-one novel isothiazole–thiazole derivatives were synthesized and evaluated for their fungicidal activity. nih.govresearchgate.net These compounds were designed by combining the bioactive substructures of the plant elicitor isotianil and the fungicide oxathiapiprolin. rsc.org Many of the synthesized derivatives demonstrated excellent in vivo activity against oomycetes, a class of destructive plant pathogens. nih.govacs.org

Notably, compound 6u from this series exhibited exceptional fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans in vivo. nih.gov Molecular docking studies suggest that compound 6u may act on the same target as oxathiapiprolin, the oxysterol-binding protein (PcORP1). nih.govrsc.org Furthermore, treatment with compound 6u was found to significantly up-regulate the expression of the systemic acquired resistance (SAR) gene pr1, indicating that it not only has direct fungicidal effects but also enhances the plant's own defense mechanisms. nih.govresearchgate.netnih.gov

Another research direction involves the synthesis of N-acyl-N-arylalanines containing a 3,4-dichloroisothiazol-5-ylcarbonyl fragment, derived from the known plant resistance activator, isotianil. mdpi.com Several of these compounds displayed moderate in vitro antifungal activity against a range of fungi, including B. cinerea, R. solani, and S. sclerotiorum. mdpi.com The study highlighted that the 3,4-dichloroisothiazole derivatives were generally more effective than their 1,2,3-thiadiazole counterparts with similar substituents. mdpi.com

Additionally, a series of 6-isothiazol-5-ylpyrimidin-4-amine-containing compounds were designed as potential inhibitors of the complex I reduced nicotinamide adenine dinucleotide (NADH) oxidoreductase. nih.gov In vitro bioassays showed that several of these compounds had high inhibitory activity against Rhizoctonia solani. nih.gov In vivo testing further demonstrated the potential of these compounds, with T7 and T21 showing notable inhibition of Pseudoperonospora cubensis, and T23 exhibiting the highest inhibition against Sphaerotheca fuliginea. nih.gov

The fungicidal activities of selected isothiazole derivatives are summarized in the table below.

| Compound/Derivative Class | Target Pathogen(s) | Key Findings |

| Isothiazole–thiazole derivative 6u | Pseudoperonospora cubensis | EC50 value of 0.046 mg L⁻¹ nih.govresearchgate.netnih.gov |

| Isothiazole–thiazole derivative 6u | Phytophthora infestans | EC50 value of 0.20 mg L⁻¹ nih.govresearchgate.netnih.gov |

| 3,4-dichloroisothiazole derivatives (2a , 2g ) | B. cinerea, R. solani, S. sclerotiorum | Inhibited radial growth by more than 60% at 100 μg/mL mdpi.com |

| 6-isothiazol-5-ylpyrimidin-4-amine derivatives (T17-T24 ) | Rhizoctonia solani | EC50 values between 2.20 and 23.85 μg/mL nih.gov |

| 6-isothiazol-5-ylpyrimidin-4-amine derivative T23 | Sphaerotheca fuliginea | Highest in vivo inhibition in its series at 200 μg/mL nih.gov |

Plant Growth Regulation Studies

Beyond their fungicidal properties, isothiazole derivatives have also been explored for their potential as plant growth regulators and herbicides. researchgate.netresearchgate.net The ability of these compounds to influence plant physiological processes makes them candidates for managing plant growth and controlling unwanted vegetation. google.com

Research into aminoisothiazolamides has revealed their potent herbicidal activity. nih.gov For instance, the compound 3‐amino‐4‐chloro‐N‐(cyclohexylmethyl)isothiazole‐5‐carboxamide (1a) and its derivatives showed significant phytotoxic effects in initial glasshouse tests. nih.gov The mode of action for these compounds was identified as the inhibition of lysyl-tRNA synthetase 1 (KRS1), a novel target for herbicides. nih.gov

A patent has been filed for novel isothiazolamides for their use as herbicides and/or plant growth regulators. google.com According to the patent, these compounds can be applied pre-emergence to prevent the germination of weed seedlings or post-emergence to halt the growth of existing weeds, eventually leading to their death. google.com This demonstrates the potential of isothiazole-based compounds in developing new solutions for weed management.

Furthermore, studies on isothiazolinone biocides have shown that they are rapidly taken up by plants. rsc.org This uptake can impact the plant's biology, as evidenced by the upregulation of endogenous plant compounds following exposure. rsc.org While this particular study focused on the environmental fate of these biocides, it underscores the interaction between isothiazole-related compounds and plant systems, a fundamental aspect of plant growth regulation.

Catalytic and Material Science Applications

Use as Ligands in Metal-Catalyzed Reactions

The isothiazole (B42339) nucleus is a valuable component in the design of ligands for metal complexes. thieme-connect.com Isothiazole derivatives have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions. researchgate.net The presence of both an electron-accepting azole ring and an electron-donating amino group in ligands can enhance catalytic activity in reactions such as the Sonogashira reaction. researchgate.net

While direct studies on Isothiazol-4-amine (B1592777) hydrochloride as a ligand are not extensively documented, the general principles of isothiazole-based ligands suggest its potential. The nitrogen and sulfur atoms in the isothiazole ring, along with the exocyclic amine group, provide multiple coordination sites for metal ions. This multidentate character can lead to the formation of stable metal complexes with potential catalytic applications.

Research on related thiazole (B1198619) and isothiazole derivatives has demonstrated their effectiveness in forming catalytically active complexes. For instance, palladium complexes with functionalized isoxazole (B147169) and isothiazole ligands have shown high activity in cross-coupling reactions in aqueous media. researchgate.net These catalysts have the advantage of being suitable for repeated use. researchgate.net The coordination chemistry of thiazoles, isothiazoles, and thiadiazoles has been reviewed, highlighting their potential in catalysis. researchgate.net

Table 1: Examples of Isothiazole and Thiazole Derivatives in Catalysis This table presents data on related compounds to illustrate the potential of Isothiazol-4-amine hydrochloride.

| Ligand/Complex | Metal | Catalyzed Reaction | Key Findings |

|---|---|---|---|

| Functionalized isoxazole and isothiazole ligands | Palladium | Cross-coupling reactions | High catalytic activity in aqueous media, suitable for repeated use. researchgate.net |

| Thiazole-derived Schiff base complexes | Transition metals | Various organic transformations | Effective catalysts with good stability. |

| (Isothiazol-3-yl)oxadiazole palladium complexes | Palladium | Suzuki reaction | High catalytic activity in aqueous and aqueous–alcoholic media. researchgate.net |

Role in Polymer Chemistry and Material Science

The incorporation of heterocyclic compounds into polymer structures can impart unique properties to the resulting materials. Isothiazole derivatives have been noted for their use as protectors for polymers, dyes, and detergents. researchgate.net While specific research on the integration of this compound into polymer backbones is limited, the bifunctional nature of the molecule—possessing a reactive amine group and a stable aromatic ring—suggests its potential as a monomer or a modifying agent in polymer synthesis.

The amine group can participate in polymerization reactions, such as polycondensation or polyaddition, to form polyamides or polyurethanes containing the isothiazole moiety. The presence of the isothiazole ring in the polymer chain could enhance thermal stability, and impart specific electronic or biological properties. For instance, thiazolothiazole-based copolymers have been synthesized and investigated for their applications in polymer solar cells. researchgate.net

Furthermore, isothiazole-containing polymers could find applications in materials science, potentially as components in organic light-emitting diodes (OLEDs) or as functional coatings. The inherent properties of the isothiazole ring, such as its aromaticity and the presence of heteroatoms, can influence the photophysical and electronic characteristics of the polymer.

Application in Corrosion Inhibition Research

The use of organic compounds as corrosion inhibitors is a well-established practice, particularly for protecting metals in acidic environments. Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors due to the presence of lone pair electrons on these atoms, which facilitate adsorption onto the metal surface. nih.gov

Several studies have highlighted the efficacy of thiazole and aminothiazole derivatives as corrosion inhibitors for steel and other metals in hydrochloric acid and other corrosive media. nih.govnih.gov The inhibition mechanism involves the adsorption of the inhibitor molecules on the metal surface, forming a protective layer that blocks the active corrosion sites. This adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bond formation). nih.gov

Theoretical studies on 4-amine-1,3-thiazole, a close structural analog of Isothiazol-4-amine, have indicated its strong potential as a corrosion inhibitor. Quantum chemical calculations have shown that 4-aminothiazole has a high highest occupied molecular orbital (HOMO) energy and a low energy gap (ΔE), which are indicative of a good corrosion inhibitor. These electronic properties facilitate the transfer of electrons from the inhibitor to the vacant d-orbitals of the metal, leading to strong adsorption.

Experimental studies on aminothiazole derivatives have confirmed their effectiveness. For example, 4-(pyridin-4-yl)thiazol-2-amine has been shown to be an effective corrosion inhibitor for mild steel in 1 M HCl, with an inhibition efficiency reaching 96.06% at a concentration of 0.2 mM. nih.govrsc.org Similarly, Ethyl-2-aminothiazole-4-carboxylate has been investigated as a corrosion inhibitor for copper in acidic media, demonstrating improved inhibition efficiency with increasing concentration. ekb.egresearchgate.net

Given these findings, this compound is expected to be an effective corrosion inhibitor. The presence of the isothiazole ring with its sulfur and nitrogen atoms, combined with the electron-donating amino group, provides multiple active centers for adsorption on a metal surface. The hydrochloride form ensures good solubility in aqueous acidic solutions, which is advantageous for its application as a corrosion inhibitor.

Table 2: Corrosion Inhibition Efficiency of Related Aminothiazole Derivatives This table presents data on related compounds to illustrate the potential of this compound.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 4-(Pyridin-4-yl)thiazol-2-amine | Mild Steel | 1 M HCl | 96.06 | 0.2 mM |

| 2-Amino-4-methyl-thiazole | Mild Steel | HCl | Good | Not specified |

| Ethyl-2-aminothiazole-4-carboxylate | Copper | 1 M HCl | Increases with concentration | 100-400 ppm |

Analytical Method Development for Research Purposes

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are powerful tools for separating Isothiazol-4-amine (B1592777) hydrochloride from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of polar, non-volatile compounds like Isothiazol-4-amine hydrochloride. A common approach involves reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar.

A typical HPLC method for the purity assessment of this compound would utilize a C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The buffer, often containing a small amount of an acid like formic acid or phosphoric acid, helps to ensure good peak shape and retention time reproducibility by controlling the ionization state of the amine. Detection is commonly achieved using a UV detector, as the isothiazole (B42339) ring exhibits UV absorbance.

For the separation of this compound from potential impurities, a gradient elution is often preferred over an isocratic one. A gradient method, where the proportion of the organic solvent is increased over time, allows for the effective elution of compounds with a wider range of polarities.

Table 1: Example HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

Common derivatization strategies for primary amines include silylation and acylation. nih.govnih.gov Silylation involves reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. nih.gov Acylation, on the other hand, involves the reaction with an acylating agent, like acetic anhydride (B1165640) or trifluoroacetic anhydride, to form an N-acetyl or N-trifluoroacetyl derivative. sigmaaldrich.com

Following derivatization, the resulting less polar and more volatile derivative can be separated and analyzed on a standard non-polar or mid-polar capillary GC column, such as a 5% phenyl-polysiloxane. Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly advantageous as it provides structural information that can be used to confirm the identity of the derivatized analyte. nih.gov

Table 2: Potential GC Derivatization and Analysis Parameters for this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min hold), ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 40-450 m/z |

Quantitative Analysis Methods for Research Studies

For quantitative analysis in research studies, a validated HPLC method is typically the preferred approach for this compound due to its inherent precision and accuracy. The method would be based on the principles outlined in section 8.1.1.

Method validation is a critical step to ensure the reliability of the quantitative data. This process involves demonstrating the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity is established by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. The correlation coefficient (r²) should ideally be close to 1.0.

Accuracy is determined by spiking a sample matrix with a known amount of this compound and measuring the recovery.

Precision is assessed by repeatedly analyzing a single sample to determine the repeatability of the method, typically expressed as the relative standard deviation (RSD).

The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected by the method.

The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Table 3: Representative Quantitative Performance Data for an HPLC-UV Method for this compound

| Parameter | Typical Value |

|---|---|

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (Recovery) | 95 - 105% |

| Precision (RSD) | < 2% |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Isothiazol-4-amine hydrochloride, and what are their mechanistic considerations?

- Methodological Answer : Common synthetic routes involve cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, thioamide intermediates can undergo intramolecular cyclization in the presence of HCl to form the isothiazole ring. Reaction optimization should include pH control (pH 2–4) and temperature monitoring (60–80°C) to prevent side reactions like over-protonation or decomposition. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should they be validated?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (30:70 v/v) at 1 mL/min. Validate linearity (R² > 0.99) across 0.1–10 mg/mL.

- NMR : Confirm protonation states using D₂O exchange experiments. For ¹H-NMR (400 MHz, DMSO-d₆), expect peaks at δ 8.2 (s, NH₂), 7.5 (d, J = 4.0 Hz, H-5), and 6.8 (d, J = 4.0 Hz, H-3).

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 135.0 (theoretical 135.02). Cross-validate results with elemental analysis (C: 28.5%, H: 3.6%, N: 22.1%) .

Q. What are the stability profiles of this compound under varying storage conditions?